molecular formula C14H7Cl2N5S B293767 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293767
M. Wt: 348.2 g/mol
InChI Key: HXMUBYBLZHYKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DPTT, is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DPTT belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various cellular pathways that are essential for cell growth and survival. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anti-cancer and antimicrobial activity, which is attributed to its ability to inhibit various cellular pathways and enzymes. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It also disrupts the cell membrane of bacteria, causing cell death. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to be relatively non-toxic to normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a research tool. It exhibits potent biological activity against cancer cells and bacteria, making it a valuable compound for studying cellular pathways and mechanisms. It is relatively easy to synthesize and purify, making it readily available for research purposes. However, 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for research on 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based anticancer drugs. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising activity against various cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another area of research is the development of 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based antimicrobial agents. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown significant activity against Gram-positive bacteria, and further studies are needed to determine its efficacy against other types of bacteria and fungi. Finally, 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in material science, particularly in the development of organic semiconductors and sensors. Further studies are needed to determine the suitability of 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for these applications.

Synthesis Methods

The synthesis of 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dichlorophenyl hydrazine with 3-pyridine carboxaldehyde, followed by cyclization with thiourea in the presence of phosphorus oxychloride. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
In addition to its anti-cancer activity, 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its antimicrobial properties. It has been shown to exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. 6-(3,4-Dichlorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits bacterial growth by disrupting the cell membrane and causing leakage of intracellular contents.

properties

Molecular Formula

C14H7Cl2N5S

Molecular Weight

348.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7Cl2N5S/c15-10-4-3-8(6-11(10)16)13-20-21-12(18-19-14(21)22-13)9-2-1-5-17-7-9/h1-7H

InChI Key

HXMUBYBLZHYKRI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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